N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
Description
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a benzothiazole-derived compound featuring a bromine substituent at the 4-position of the benzo[d]thiazole ring and a methylthio group at the 2-position of the benzamide moiety. The bromine atom enhances electrophilicity and may influence binding interactions in biological systems, while the methylthio group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJXXVGGRKYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-bromobenzoic acid, under acidic conditions.
Introduction of Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of Benzamide Moiety: The final step involves the coupling of the methylthio-substituted benzothiazole with a suitable benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom on the benzothiazole ring can be reduced to form the corresponding hydrogenated derivative using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrogenated benzothiazole derivatives
Substitution: Amino, thio, or alkoxy-substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylthio group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The benzothiazole core is known to interact with nucleic acids and proteins, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide with Analogues
NMR Spectral Shifts
- Methylthio vs. Amino/Nitro Groups: The methylthio group in the target compound likely causes downfield shifts in ¹H NMR (e.g., ~2.5 ppm for S–CH₃) compared to amino (5.18 ppm for –NH₂ ) or nitro groups (8.29–8.32 ppm for aromatic protons adjacent to –NO₂ ).
- Bromine Effects : The 4-bromo substituent on benzothiazole induces deshielding in ¹³C NMR, similar to brominated benzamides like 4-bromo-N-(2-nitrophenyl)benzamide, where C–Br resonances appear at ~120–130 ppm .
Corrosion Inhibition
N-(6-aminobenzo[d]thiazol-2-yl)benzamide derivatives exhibit corrosion inhibition via adsorption on metal surfaces . The target compound’s bromine and methylthio groups may enhance surface binding compared to amino-substituted analogues.
Crystallographic and Electronic Comparisons
- Bond Lengths/Angles : The 4-bromo substituent in the target compound likely increases bond angles at the benzothiazole C2–N compared to methoxy-substituted analogues (e.g., 4MNB ).
- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density on the benzothiazole ring, contrasting with electron-donating groups like –OCH₃ (TOZ6 ) or –NH₂ .
Biological Activity
N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, a compound with the CAS number 896353-83-6, belongs to the class of benzothiazole derivatives. Its unique structure, characterized by a bromine atom on the benzothiazole ring and a methylthio group attached to the benzamide moiety, suggests potential biological activities that warrant detailed exploration.
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-bromobenzoic acid, under acidic conditions.
- Introduction of Methylthio Group : The methylthio group is introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base like potassium carbonate.
- Formation of Benzamide Moiety : Finally, the methylthio-substituted benzothiazole is coupled with a benzoyl chloride derivative to form the complete compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and methylthio group are crucial for binding to active sites, which can lead to inhibition or modulation of enzyme activity. Additionally, the benzothiazole core has been shown to interact with nucleic acids and proteins, contributing to its biological effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : this compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its role in cancer therapy development.
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against various pathogens. This makes it a candidate for further investigation in the development of new antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against various bacterial strains |
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth significantly at low micromolar concentrations, demonstrating its potential as a therapeutic agent against cancer.
- Microbial Resistance : Another research focused on its antimicrobial properties indicated that it effectively inhibited the growth of resistant bacterial strains, highlighting its potential use in treating infections caused by multidrug-resistant organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
